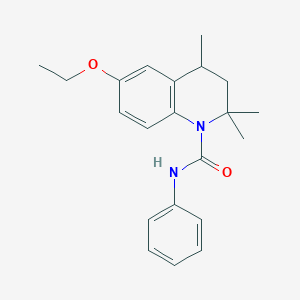

6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

6-Ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a complex organic compound known for its unique chemical structure and diverse applications in scientific research and industry. This compound belongs to the quinoline derivatives family and exhibits a variety of chemical and biological properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves multiple steps, starting with the formation of the quinoline core. One common synthetic route includes the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. Subsequent steps may include alkylation, acylation, and ethoxylation to introduce the desired substituents.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and advanced purification techniques to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

Reduction: Reduction reactions may involve hydrogen gas (H₂) in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed:

Oxidation: Formation of quinone derivatives.

Reduction: Production of reduced quinoline derivatives.

Substitution: Introduction of various alkyl or aryl groups.

Applications De Recherche Scientifique

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to investigate enzyme inhibition and receptor binding.

Industry: It is used as an antioxidant in the rubber and plastics industry to prevent degradation and extend the lifespan of products.

Mécanisme D'action

The mechanism by which 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating specific biochemical pathways. Its antioxidant properties are attributed to its ability to scavenge free radicals and prevent oxidative damage.

Comparaison Avec Des Composés Similaires

Ethoxyquin: A closely related compound used as an antioxidant in food and feed.

Quinoline: The parent compound from which derivatives are synthesized.

N-phenylcarboxamide derivatives: Other compounds with similar structural features.

Uniqueness: 6-Ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide stands out due to its specific combination of substituents, which confer unique chemical and biological properties compared to its analogs.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and mechanisms

Activité Biologique

6-Ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a compound that has garnered attention for its potential biological activities, particularly its antioxidant and anti-inflammatory properties. This article synthesizes current research findings regarding its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

- IUPAC Name: this compound

- Molecular Formula: C22H27N2O2

- Molecular Weight: 351.47 g/mol

- CAS Number: 126769-76-4

Research indicates that this compound exhibits significant biological activity through several mechanisms:

- Antioxidant Activity : The compound has been shown to reduce oxidative stress by scavenging free radicals and enhancing the activity of endogenous antioxidant enzymes. This effect is crucial in protecting cells from oxidative damage associated with various diseases.

- Anti-inflammatory Effects : Studies suggest that 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline can inhibit pro-inflammatory cytokines and modulate pathways involved in inflammation, such as the NF-kB signaling pathway. This inhibition leads to reduced inflammation in various models of disease.

- Hepatoprotective Properties : In animal models of liver injury induced by acetaminophen and carbon tetrachloride (CCl4), the compound demonstrated hepatoprotective effects by restoring liver function markers and reducing apoptosis in liver cells through modulation of caspase activity .

Table 1: Summary of Biological Activities

Case Study: Hepatoprotection in Acetaminophen-Induced Liver Injury

A study evaluated the effects of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline in rats with acetaminophen-induced liver damage. The administration of the compound resulted in:

- Decreased levels of oxidative stress markers (8-hydroxydeoxyguanosine).

- Reduced activity of caspases involved in cell death pathways.

- Restoration of glutathione levels and normalization of antioxidant enzyme functions .

The findings suggest that the compound can serve as a potential therapeutic agent for preventing liver damage associated with drug toxicity.

Discussion

The biological activities of 6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline highlight its potential as a therapeutic agent. Its antioxidant and anti-inflammatory properties make it a candidate for further research in treating conditions associated with oxidative stress and inflammation.

Propriétés

IUPAC Name |

6-ethoxy-2,2,4-trimethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26N2O2/c1-5-25-17-11-12-19-18(13-17)15(2)14-21(3,4)23(19)20(24)22-16-9-7-6-8-10-16/h6-13,15H,5,14H2,1-4H3,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPFTYYCDWPULHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)N(C(CC2C)(C)C)C(=O)NC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.